molecular formula C43H61N13O8 B039843 N-Acetyl-gastrin releasing peptide (20-26) ethyl ester CAS No. 122001-05-2

N-Acetyl-gastrin releasing peptide (20-26) ethyl ester

Cat. No. B039843
CAS RN: 122001-05-2
M. Wt: 888 g/mol
InChI Key: XBNURIXAUURNDW-QQOSZXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-gastrin releasing peptide (20-26) ethyl ester, also known as GRP (20-26) ethyl ester, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of gastrin-releasing peptide (GRP), which is a neuropeptide that is involved in the regulation of various physiological processes such as the release of gastrin and insulin. The ethyl ester modification of GRP (20-26) is intended to increase the stability and bioavailability of the peptide, making it a valuable tool for research.

Mechanism of Action

The mechanism of action of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester is mediated by its binding to the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor, which is a G protein-coupled receptor that is expressed in various tissues such as the brain, gastrointestinal tract, and pancreas. Upon binding to the receptor, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester activates a signaling cascade that leads to the release of various neurotransmitters and hormones such as gastrin, insulin, and somatostatin.
Biochemical and physiological effects:
The biochemical and physiological effects of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester are diverse and depend on the tissue and cell type in which the peptide acts. In the brain, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been shown to regulate feeding behavior, anxiety, and stress response. In the gastrointestinal tract, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester stimulates the release of gastrin, which is involved in the regulation of gastric acid secretion and motility. In the pancreas, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester stimulates the release of insulin, which is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester in lab experiments is its stability and bioavailability, which allows for accurate and reproducible results. Additionally, the peptide is easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester is its potential for non-specific binding to other receptors, which can lead to false-positive results.

Future Directions

There are several future directions for the use of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester in scientific research. One potential direction is the development of novel drugs that target the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor for the treatment of various diseases such as cancer and obesity. Another direction is the investigation of the role of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester and its receptors in the regulation of other physiological processes such as pain perception and immune response. Finally, the development of more stable and selective N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester analogs could lead to the discovery of new therapeutic targets and the development of more effective drugs.

Synthesis Methods

The synthesis of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester involves the solid-phase peptide synthesis (SPPS) technique, which is a widely used method for the chemical synthesis of peptides. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The ethyl ester modification is introduced during the synthesis process by using an appropriate esterification reagent. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.

Scientific Research Applications

N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used extensively in scientific research for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used as a tool to study the role of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester and its receptors in the regulation of feeding behavior, anxiety, and stress response. In cancer research, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been investigated as a potential therapeutic agent for the treatment of various cancers such as prostate cancer, breast cancer, and small cell lung cancer. In drug development, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used to develop novel drugs that target the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor.

properties

CAS RN

122001-05-2

Product Name

N-Acetyl-gastrin releasing peptide (20-26) ethyl ester

Molecular Formula

C43H61N13O8

Molecular Weight

888 g/mol

IUPAC Name

(2S)-N-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-2-(ethylamino)-4-methylpentanamide

InChI

InChI=1S/C43H61N13O8/c1-8-46-32(13-23(2)3)39(60)56-42(63)35(16-29-19-45-22-50-29)53-36(58)20-48-43(64)37(24(4)5)55-38(59)25(6)51-40(61)33(14-27-17-47-31-12-10-9-11-30(27)31)54-41(62)34(52-26(7)57)15-28-18-44-21-49-28/h9-12,17-19,21-25,32-35,37,46-47H,8,13-16,20H2,1-7H3,(H,44,49)(H,45,50)(H,48,64)(H,51,61)(H,52,57)(H,53,58)(H,54,62)(H,55,59)(H,56,60,63)/t25-,32-,33-,34-,35-,37-/m0/s1

InChI Key

XBNURIXAUURNDW-QQOSZXOGSA-N

Isomeric SMILES

CCN[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C

SMILES

CCNC(CC(C)C)C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

Canonical SMILES

CCNC(CC(C)C)C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

Other CAS RN

122001-05-2

synonyms

N-acetyl-gastrin releasing peptide (20-26) ethyl ester
N-acetyl-GRP-20-26-OCH2CH3
N-GRP-EE

Origin of Product

United States

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